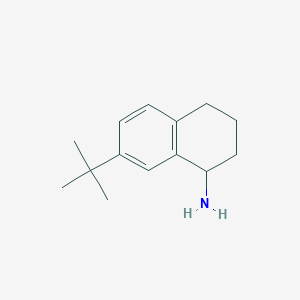

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine

説明

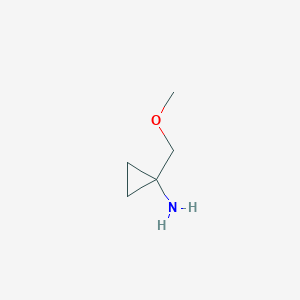

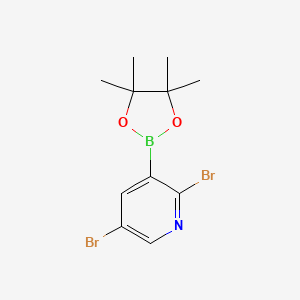

7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C14H21N . It has a molecular weight of 203.33 . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h7-9,13H,4-6,15H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用

Environmental Impacts and Remediation

Synthetic phenolic antioxidants (SPAs), including compounds related to 7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine, have been extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, found in various matrices such as indoor dust, outdoor air particulates, and water bodies, raise concerns about their potential health impacts due to their persistence in the environment and bioaccumulation potential. Research emphasizes the need for novel SPAs with lower toxicity and environmental persistence, suggesting a direction for future studies in chemical synthesis and environmental science (Liu & Mabury, 2020).

Synthetic Applications

The use of tert-butanesulfinamide in the synthesis of N-heterocycles demonstrates the significance of tert-butyl compounds in medicinal chemistry. The review highlights methodologies for generating piperidines, pyrrolidines, azetidines, and their fused derivatives, essential frameworks in pharmaceuticals. This underscores the role of tert-butyl compounds like this compound in facilitating the synthesis of structurally diverse and therapeutically relevant molecules (Philip et al., 2020).

Environmental Remediation Technologies

Studies on the decomposition of MTBE (methyl tert-butyl ether) and related compounds in environmental matrices highlight the importance of understanding the degradation pathways and efficiency of tert-butyl compounds. Research into cold plasma reactors for decomposing air toxics like MTBE suggests innovative approaches for mitigating the environmental impact of tert-butyl derivatives, potentially applicable to compounds like this compound, aiming for cleaner production and pollution control (Hsieh et al., 2011).

Catalysis and Chemical Transformations

The reductive amination process, pivotal in synthesizing amines from aldehydes or ketones, leverages tert-butyl compounds as intermediates or catalysts. This process is critical for producing primary, secondary, and tertiary amines, essential in pharmaceuticals and chemicals. Research in this area underscores the versatility of tert-butyl derivatives in catalyzing or participating in chemical transformations, underscoring their importance in industrial chemistry and organic synthesis (Irrgang & Kempe, 2020).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

7-tert-butyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h7-9,13H,4-6,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXYZNXRTXTBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(CCCC2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)

![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)